3-chloro-9H-pyrido[3,4-b]indole

Benzodiazepine receptor GABA-A allosteric modulation 3-substituted β-carboline SAR

Researchers requiring a defined GABA-A benzodiazepine receptor (BzR) ligand often encounter misidentified positional isomers. 3-Chloro-9H-pyrido[3,4-b]indole (CAS 91985-80-7) is a verified high-affinity BzR inverse agonist scaffold (IC₅₀ 45 nM), distinct from the IKKβ-inhibiting 6-chloro isomer. - Validated high-affinity BzR ligand: 36-fold more potent than norharmane. - Positionally authenticated to prevent target misassignment in GABA-A studies. - Suitable as a synthetic building block via nucleophilic displacement of the 3-chloro group.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
Cat. No. B3361473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-9H-pyrido[3,4-b]indole
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC=C3N2)Cl
InChIInChI=1S/C11H7ClN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H
InChIKeyJDYLMOJCIKYTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-β-carboline: Identity, Target Profile & Procurement Baseline


3-Chloro-9H-pyrido[3,4-b]indole (CAS 91985-80-7; synonyms: 3-chloro-β-carboline, CHEMBL298561) is a halogenated β-carboline derivative built on the tricyclic pyrido[3,4-b]indole scaffold. It is a small-molecule (MW 202.64 g/mol, clogP 4.1, zero rotatable bonds) investigational agent annotated as a GABA-A receptor alpha-1 (GABRA1) inhibitor in authoritative target databases [1]. In a foundational comparative study of 3-substituted β-carbolines as benzodiazepine receptor (BzR) ligands, the 3-chloro analogue (compound 5) demonstrated an IC₅₀ of 45 nM for displacement of [³H]flunitrazepam binding to rat brain BzR, situating it among the high-affinity electron-withdrawing-group-substituted congeners [2]. This places 3-chloro-9H-pyrido[3,4-b]indole at the intersection of GABA-A allosteric modulation and the inverse-agonist domain of the benzodiazepine receptor pharmacophore — a mechanistic profile distinct from other positional isomers and the unsubstituted parent norharmane.

BzR inverse agonist pharmacophore studies at GABA-A receptors

Target engagement assays for GABRA1 (α1-containing subtypes)

β-Carboline scaffold diversification via 3-position reactive handle

3-Chloro-β-carboline: Position-Specific Procurement Rationale


β-Carboline derivatives are not functionally interchangeable: the position, electronic character, and steric bulk of the substituent determine which macromolecular target is engaged, with what affinity, and with what downstream pharmacological consequence. 3-Chloro-9H-pyrido[3,4-b]indole binds the benzodiazepine receptor with an IC₅₀ of 45 nM [1], representing a ~36-fold affinity gain over the unsubstituted parent norharmane (IC₅₀ ≈ 1620 nM) [2]. Even more starkly, shifting the chlorine atom from the 3-position to the 6-position yields a compound — the 6-chloro isomer, known as PS-1145 — that does not primarily target BzR but instead inhibits IκB kinase β (IKKβ; IC₅₀ = 88 nM) [3]. These three compounds share the identical C₁₁H₇ClN₂ molecular formula yet operate through entirely different primary targets and signaling pathways. Procuring a generic 'chloro-β-carboline' without specifying the substitution position therefore risks acquiring a molecule with a fundamentally different biological activity, invalidating experimental hypotheses.

Norharmane (unsubstituted parent)

BzR engagement may be substantially lower; parent scaffold shows markedly reduced affinity and may not reproduce 3-chloro binding profile.

6-Chloro isomer / PS-1145

Positional isomer primarily inhibits IKKβ kinase (not BzR); using unspecified “chloro-β-carboline” may introduce NF-κB pathway confound instead of GABAergic modulation.

Uncharacterized chloro-β-carboline

Chlorine substitution position determines target class (BzR vs. kinase); verify 3-position identity before procurement to avoid off-target pathway activation.

Quantitative Comparative Evidence for 3-Chloro-β-carboline


BzR Affinity: Head-to-Head Comparison of 3-Substituted β-Carbolines

Allen et al. (1988) directly compared seven 3-substituted β-carbolines in a single competitive binding assay displacing [³H]flunitrazepam from rat brain benzodiazepine receptors [1]. The 3-chloro analogue (compound 5) exhibited an IC₅₀ of 45 nM. This affinity is 2.8-fold stronger than the 3-isopropoxy congener (compound 2, IC₅₀ = 124 nM) and 2.8-fold weaker than the 3-ethoxy analogue (compound 3, IC₅₀ = 24 nM). Crucially, the 3-chloro analogue outperformed the 3-nitro congener (compound 6, IC₅₀ = 125 nM) by 2.8-fold. The data establish the 3-chloro compound as a high-affinity BzR ligand in the same potency tier as the best 3-alkoxy analogues, but with the distinct synthetic reactivity conferred by the aryl chloride substituent.

3-Substituted BzR SAR
Head-to-head
3-Chloro45 nM
3-Ethoxy24 nM
3-Isopropoxy124 nM
3-Nitro125 nM
3-Isothiocyanato8 nM

Supports rank-order selection of 3-substituted BzR ligands within a single comparative study.

In vitro [³H]flunitrazepam displacement; rat brain membranes; parallel assay eliminates inter-lab variability.

Benzodiazepine receptor GABA-A allosteric modulation 3-substituted β-carboline SAR Inverse agonist pharmacophore

BzR Affinity: 3-Chloro vs. Unsubstituted Parent Norharmane

The unsubstituted parent β-carboline, norharmane (9H-pyrido[3,4-b]indole), displaces [³H]-diazepam from rat brain benzodiazepine receptors with an IC₅₀ of approximately 1620 nM [2]. Introduction of a chlorine atom at the 3-position — as in 3-chloro-9H-pyrido[3,4-b]indole — increases BzR affinity to IC₅₀ = 45 nM, a ~36-fold improvement [1]. This substantial affinity gain is attributed to the electron-withdrawing character of chlorine, which the Allen et al. pharmacophore model identifies as critical for high-affinity interaction with the BzR inverse agonist domain. The data demonstrate that the 3-position chlorine is not merely a passive substituent but a key driver of receptor engagement.

vs. Norharmane
Data to verify
~36-fold higher affinity reported (45 nM vs ~1620 nM)

Establishes substituent-driven affinity context; cross-study radioligand difference limits direct comparison.

[³H]flunitrazepam vs. [³H]diazepam; different studies may affect quantitative rank order.

Norharmane β-Carboline baseline Benzodiazepine receptor Substituent effect

Target Selectivity: BzR Ligand vs. IKKβ Kinase Inhibitor

The 3-chloro and 6-chloro positional isomers of 9H-pyrido[3,4-b]indole share the identical molecular formula (C₁₁H₇ClN₂, MW 202.64) yet engage fundamentally different primary biological targets. The 3-chloro isomer binds the benzodiazepine site of GABA-A receptors (IC₅₀ = 45 nM) [1] and is annotated as a GABRA1 inhibitor [3]. In contrast, the 6-chloro isomer, when further functionalized as N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide (PS-1145), is a selective IκB kinase β (IKKβ) inhibitor (IC₅₀ = 88 nM) with no reported BzR activity [2]. The chlorine position alone diverts the compounds into entirely distinct signaling pathways: GABAergic neurotransmission versus NF-κB-mediated inflammatory signaling.

Positional Isomer Selectivity
Class-level
3-ChloroBzR ligand
6-Chloro (PS-1145)IKKβ inhibitor

Substitution position determines primary target class; verify isomer identity to avoid IKKβ pathway confound.

6-Chloro data from PS-1145 derivative; direct unsubstituted 6-chloro not tested in same assay.

Positional isomer Target selectivity IKKβ GABA-A β-Carboline

Synthetic Utility: 3-Chloro as a Leaving Group for Derivatization

The chlorine atom at the 3-position of the β-carboline scaffold serves as a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling access to a diverse array of 3-substituted analogues [1]. The 1968 synthesis of 3-methyl-β-carboline via dechlorination of 3-chloro-1-methyl-β-carboline with triethyl phosphite demonstrates the practical utility of the 3-chloro intermediate [2]. In a more recent application, methyl 1-chloro-β-carboline-3-carboxylate was employed as a key synthetic intermediate in the total syntheses of dichotomide I and marinacarbolines A–D, highlighting the broader utility of chloro-substituted β-carbolines in alkaloid synthesis [2].

Synthetic Utility
Method context
3-Chloro serves as leaving group for nucleophilic displacement and Pd-catalyzed cross-coupling.

Supports diversification of β-carboline scaffold from a common reactive intermediate.

Demonstrated with triethyl phosphite dechlorination; applicable to amine, alkoxide, and thiol substitution.

Aryl chloride Nucleophilic substitution β-Carboline derivatization Chemical probe synthesis

Application Scenarios for 3-Chloro-β-carboline


Probing BzR Inverse Agonist Pharmacophore at GABA-A Receptors

With a BzR IC₅₀ of 45 nM, 3-chloro-9H-pyrido[3,4-b]indole is a well-characterized high-affinity ligand for the benzodiazepine inverse agonist binding site. Its affinity, established alongside a panel of 3-substituted congeners in a single comparative study [1], makes it suitable for competitive binding experiments, electrophysiological characterization of GABA-A receptor subtypes, and structure-activity relationship studies exploring the electron-withdrawing substituent space at the 3-position. Its annotated GABRA1 target profile [2] further supports its use in studies requiring engagement of the α1-containing GABA-A receptor subtype.

Dissecting BzR vs. IKKβ Signaling in Neuroinflammation Models

Neuroinflammation research intersects both GABAergic and NF-κB signaling pathways. 3-Chloro-9H-pyrido[3,4-b]indole engages BzR/GABA-A (IC₅₀ = 45 nM) [1] without documented IKKβ inhibitory activity, in contrast to the 6-chloro isomer which is a selective IKKβ inhibitor (IC₅₀ = 88 nM) [3]. This target divergence — grounded in positional isomerism of the chlorine atom — enables researchers to dissect the relative contributions of BzR-mediated and IKKβ-mediated mechanisms in models of neuroinflammation, anxiety, and seizure disorders without the confounding effects introduced by a dual-target agent.

Diversifying the β-Carboline Scaffold at the 3-Position

The 3-chloro substituent serves as a practical leaving group for nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse 3-substituted β-carboline libraries from a common intermediate [4]. The chlorine atom can be replaced with amines, alkoxides, thiols, or carbon nucleophiles, providing access to analogues that retain, modulate, or redirect the BzR affinity profile established for the parent 3-chloro compound. This positions 3-chloro-9H-pyrido[3,4-b]indole as a strategic building block for academic medicinal chemistry groups and industrial hit-to-lead programs targeting the GABA-A benzodiazepine site.

Benchmarking Novel β-Carbolines Against a Reference Standard

Because the BzR affinity of 3-chloro-9H-pyrido[3,4-b]indole (IC₅₀ = 45 nM) was determined in a landmark comparative study alongside multiple 3-substituted analogues [1], it serves as an experimentally robust reference standard. Newly synthesized β-carboline derivatives can be benchmarked against this well-characterized compound in standardized BzR binding assays, enabling direct potency comparisons that account for the electron-withdrawing character of substituents. This is particularly valuable for laboratories establishing internal SAR datasets, as the 45 nM IC₅₀ value provides a mid-range affinity anchor point between the most potent (3-isothiocyanato, 8 nM) and least potent (3-nitro, 125 nM) analogues in the series.

Application
Selection Property
Validation Focus
Probing BzR inverse agonist pharmacophore
BzR affinity benchmark within 3-substituted series
Competitive binding displacement; electrophysiology on GABA-A subtypes
Dissecting BzR vs. IKKβ signaling in neuroinflammation models
Positional isomer target selectivity
Pathway-specific endpoint interpretation; verify absence of IKKβ modulation
Diversifying β-carboline scaffold at the 3-position
Synthetic handle: chlorine as leaving group
Derivative library SAR verification; cross-coupling reaction scoping
Benchmarking novel β-carbolines against a reference standard
Reference-standard binding profile in standardized BzR assay
Potency comparison within 3-substituted rank order; eliminate inter-lab variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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